molecular formula C16H30O B2893706 4-Decylcyclohexanone CAS No. 98789-95-8

4-Decylcyclohexanone

Cat. No.: B2893706
CAS No.: 98789-95-8
M. Wt: 238.415
InChI Key: QJIQWIMFIXEXSZ-UHFFFAOYSA-N
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Description

4-Decylcyclohexanone is an organic compound with the molecular formula C16H30O It is a derivative of cyclohexanone, where a decyl group is attached to the fourth carbon of the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Decylcyclohexanone can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone with decyl bromide in the presence of a strong base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide at elevated temperatures.

Industrial Production Methods: In an industrial setting, this compound can be produced via a catalytic hydrogenation process. Cyclohexanone is first reacted with decene in the presence of a suitable catalyst, such as palladium on carbon, under high pressure and temperature conditions. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Decylcyclohexanone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form this compound oxime using hydroxylamine hydrochloride in the presence of a base.

    Reduction: Reduction of this compound with sodium borohydride or lithium aluminum hydride yields 4-Decylcyclohexanol.

    Substitution: Halogenation reactions can occur at the alpha position of the carbonyl group, leading to the formation of halogenated derivatives.

Common Reagents and Conditions:

    Oxidation: Hydroxylamine hydrochloride, base (e.g., sodium hydroxide), solvent (e.g., ethanol).

    Reduction: Sodium borohydride or lithium aluminum hydride, solvent (e.g., tetrahydrofuran).

    Substitution: Halogenating agents (e.g., bromine or chlorine), solvent (e.g., carbon tetrachloride).

Major Products:

    Oxidation: this compound oxime.

    Reduction: 4-Decylcyclohexanol.

    Substitution: Halogenated this compound derivatives.

Scientific Research Applications

4-Decylcyclohexanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studies have explored its potential as a bioactive compound with antimicrobial properties.

    Medicine: Research is ongoing to investigate its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and as a solvent in certain industrial processes.

Mechanism of Action

The mechanism of action of 4-Decylcyclohexanone involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For instance, its antimicrobial activity could be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes.

Comparison with Similar Compounds

    Cyclohexanone: A simpler ketone with a six-carbon ring structure.

    4-Methylcyclohexanone: A derivative with a methyl group attached to the fourth carbon.

    4-Phenylcyclohexanone: A derivative with a phenyl group attached to the fourth carbon.

Comparison: 4-Decylcyclohexanone is unique due to the presence of a long decyl chain, which imparts distinct physical and chemical properties compared to its simpler counterparts

Properties

IUPAC Name

4-decylcyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-15-11-13-16(17)14-12-15/h15H,2-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJIQWIMFIXEXSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC1CCC(=O)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of potassium carbonate (1 equivalent) and morpholine (3.3 equivalents) were cooled to -5° under an inert atmosphere and dodecanal (1 equivalent) was added dropwise over 30 minutes. The reaction mixture was allowed to warm to room temperature and stirring was continued for 3-6 hours. Addition to ether followed by filtration and concentration gave crude morpholine enamine. The residue was distilled to give the desired product; b.p. 103-108° /0.07 mm; yield 74%.
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